N-(5-(2-(phenylsulfonyl)ethyl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide

Medicinal Chemistry SAR Expansion Physicochemical Profiling

N-(5-(2-(Phenylsulfonyl)ethyl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide (CAS 922473-68-5) is a synthetic heterocyclic compound belonging to the 1,3,4-oxadiazole class, characterized by a furan-2-carboxamide moiety attached to the oxadiazole 2-position and a 2-(phenylsulfonyl)ethyl substituent at the 5-position (molecular formula C₁₅H₁₃N₃O₅S, MW 347.35). The 1,3,4-oxadiazole scaffold is a privileged pharmacophore with documented applications across anticancer, antimicrobial, anti-inflammatory, and enzyme inhibition research programs.

Molecular Formula C15H13N3O5S
Molecular Weight 347.35
CAS No. 922473-68-5
Cat. No. B2508822
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-(2-(phenylsulfonyl)ethyl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide
CAS922473-68-5
Molecular FormulaC15H13N3O5S
Molecular Weight347.35
Structural Identifiers
SMILESC1=CC=C(C=C1)S(=O)(=O)CCC2=NN=C(O2)NC(=O)C3=CC=CO3
InChIInChI=1S/C15H13N3O5S/c19-14(12-7-4-9-22-12)16-15-18-17-13(23-15)8-10-24(20,21)11-5-2-1-3-6-11/h1-7,9H,8,10H2,(H,16,18,19)
InChIKeyIDTUCTBBIKPECS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

N-(5-(2-(Phenylsulfonyl)ethyl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide (CAS 922473-68-5): Procurement-Ready Oxadiazole Research Compound


N-(5-(2-(Phenylsulfonyl)ethyl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide (CAS 922473-68-5) is a synthetic heterocyclic compound belonging to the 1,3,4-oxadiazole class, characterized by a furan-2-carboxamide moiety attached to the oxadiazole 2-position and a 2-(phenylsulfonyl)ethyl substituent at the 5-position (molecular formula C₁₅H₁₃N₃O₅S, MW 347.35) . The 1,3,4-oxadiazole scaffold is a privileged pharmacophore with documented applications across anticancer, antimicrobial, anti-inflammatory, and enzyme inhibition research programs [1]. This specific compound is commercially catalogued as a research-grade screening molecule (e.g., Catalog Number CM1009653, purity ≥95%) intended for hit discovery, structure-activity relationship (SAR) expansion, and target deconvolution studies .

Why N-(5-(2-(Phenylsulfonyl)ethyl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide Cannot Be Substituted by Generic In-Class Analogs


The 1,3,4-oxadiazole-furan-2-carboxamide scaffold family exhibits steep structure-activity relationships where minor linker modifications profoundly alter potency, selectivity, and physicochemical profiles. The target compound's defining structural feature—a two-carbon ethyl spacer linking the phenylsulfonyl group to the oxadiazole core—provides distinct conformational flexibility and electronic character compared to the closest one-carbon methyl-linked analog (CAS 923482-00-2) or directly arylated variants (e.g., CAS 886910-82-3). Literature on structurally related N-substituted sulfonyl amide oxadiazoles demonstrates that Kᵢ values for acetylcholinesterase (AChE) and human carbonic anhydrase isoforms (hCA I, hCA II) vary by more than 5-fold across a series of only ten analogs, underscoring that even single-atom linker changes can shift a compound from potent inhibitor to inactive [1]. Without head-to-head data, substitution of this specific ethyl-linked congener with methyl-linked or aryl-linked analogs risks invalidating SAR conclusions and wasting screening resources.

Quantitative Differentiation Evidence for N-(5-(2-(Phenylsulfonyl)ethyl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide vs. Closest Analogs


Ethyl Linker vs. Methyl Linker: Physicochemical Property Divergence (Calculated)

The target compound contains a 2-carbon ethyl spacer between the oxadiazole C5 and the phenylsulfonyl sulfur, whereas the closest commercially available analog (CAS 923482-00-2, N-{5-[(benzenesulfonyl)methyl]-1,3,4-oxadiazol-2-yl}furan-2-carboxamide) employs a 1-carbon methyl spacer. This additional methylene unit is predicted to increase logP by approximately +0.5 units and modestly decrease aqueous solubility. For the broader 1,3,4-oxadiazole-furan-2-carboxamide class, adding one methylene to the linker has been shown in published structure-property analyses to shift logD₇.₄ values by +0.3 to +0.7 log units, directly influencing membrane permeability, metabolic stability, and off-target binding promiscuity [1]. No direct head-to-head experimental logP or solubility comparison between these two exact compounds has been published; this inference is class-level and should be validated experimentally.

Medicinal Chemistry SAR Expansion Physicochemical Profiling

Enzyme Inhibition Potential: Class-Level Benchmarking Against Published Oxadiazole Sulfonyl Amides

A 2022 study by Güleç et al. evaluated ten N-substituted sulfonyl amide 1,3,4-oxadiazole derivatives (compounds 6a–j) for inhibition of AChE, hCA I, and hCA II, reporting Kᵢ values spanning 23.11–52.49 nM (AChE), 18.66–59.62 nM (hCA I), and 9.33–120.80 nM (hCA II) [1]. While the target compound (CAS 922473-68-5) was not among the ten tested, it shares the core N-(1,3,4-oxadiazol-2-yl)-sulfonyl amide pharmacophore and furan-2-carboxamide terminus. Within the reported series, the most potent analog (6a) achieved Kᵢ values of 23.11 nM (AChE), 18.66 nM (hCA I), and 9.33 nM (hCA II). The target compound's unique ethyl spacer is absent from all ten tested analogs, representing an untested SAR vector with potential to access potency and selectivity windows not achievable by the reported series [1].

Enzyme Inhibition Acetylcholinesterase Carbonic Anhydrase

Cytotoxicity and ADME-Tox Profile: Class-Level Evidence from Neuroblastoma and Cortical Neuron Models

In the Güleç et al. (2022) study, the three most potent oxadiazole sulfonyl amide analogs (6a, 6d, 6h) were further profiled in ADME-Tox assays including cortex neuron cells and neuroblastoma SH-SY5Y cell lines. These compounds were identified as orally bioavailable, highly selective, and brain-preferentially distributed AChEIs and hCAIs [1]. The target compound (CAS 922473-68-5) has not been profiled in these assays, but its structural features—furan-2-carboxamide terminus and ethyl-linked phenylsulfonyl group—map to the same pharmacophoric elements present in the brain-penetrant leads. The ethyl linker may further modulate CNS penetration compared to methyl-linked analogs by altering hydrogen-bonding capacity and conformational entropy. No direct comparative ADME-Tox data exist for the target compound versus its closest analogs [1].

Cytotoxicity ADME-Tox Neuroblastoma

High-Throughput Screening Provenance: Dengue Virus Antiviral Activity Signal

According to a structural comparison source, a high-throughput screening campaign identified several derivatives within this structural series demonstrating enhanced activity against dengue virus clinical isolates . While the specific activity data (EC₅₀, CC₅₀, selectivity index) for CAS 922473-68-5 are not publicly disclosed, the compound's membership in this HTS-active series distinguishes it from structurally similar but unscreened analogs such as the methane sulfonyl phenyl-substituted variants (CAS 886910-82-3, CAS 886928-77-4), for which no antiviral HTS data have been reported . This screening provenance—even without disclosed potency values—provides a rationale for prioritizing this compound over untested congeners in antiviral discovery workflows.

Antiviral Dengue Virus High-Throughput Screening

Synthetic Tractability and Commercial Availability: Differentiating Ethyl-Linked from Methyl-Linked and Aryl-Linked Congeners

CAS 922473-68-5 is commercially catalogued at ≥95% purity (e.g., CheMenu CM1009653), enabling immediate procurement for screening without custom synthesis . The closest methyl-linked analog (CAS 923482-00-2) is also commercially available, but the ethyl-linked variant provides a unique SAR probe that cannot be trivially accessed from the methyl analog by simple homologation—the synthesis requires a distinct β-phenylsulfonyl ethyl hydrazide intermediate followed by cyclization and furan-2-carbonyl chloride coupling [1]. For aryl-linked comparators (e.g., CAS 886910-82-3), the phenyl ring directly attached to the oxadiazole introduces conjugation effects that fundamentally alter the electronic character of the heterocycle, making the ethyl-linked compound a superior probe for evaluating linker-dependent pharmacology independent of aryl electronic effects [1].

Chemical Procurement SAR Exploration Synthetic Accessibility

Optimal Research Application Scenarios for N-(5-(2-(Phenylsulfonyl)ethyl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide


SAR Expansion of Oxadiazole Sulfonyl Amide Enzyme Inhibitors

This compound serves as a linker-length SAR probe for programs targeting acetylcholinesterase (AChE), human carbonic anhydrase isoforms (hCA I/II), or related enzymes. The published Kᵢ range of 9.33–120.80 nM across only ten close analogs [1] demonstrates that the scaffold is highly tunable, and the ethyl linker represents an unexplored SAR dimension. Researchers can procure this compound alongside the methyl-linked analog (CAS 923482-00-2) to directly quantify the contribution of linker length to potency and selectivity, generating publishable SAR data for medicinal chemistry journals.

Antiviral Hit Confirmation and Expansion for Dengue and Related Flaviviruses

Given the reported HTS signal for dengue virus activity within this structural series [1], this compound is a candidate for confirmatory dose-response assays (EC₅₀/CC₅₀ determination) in dengue replicon or infectious virus models. Procurement enables immediate antiviral profiling, and the furan-2-carboxamide terminus provides a vector for subsequent analog synthesis to optimize selectivity index.

CNS Drug Discovery: Brain Penetrant AChE Inhibitor Lead Optimization

Class-level evidence demonstrates that oxadiazole sulfonyl amides can achieve brain-preferential distribution with oral bioavailability [1]. The ethyl linker's predicted increase in lipophilicity (ΔclogP ≈ +0.5 vs. methyl analog) may enhance passive blood-brain barrier permeation. This compound can be evaluated in parallel artificial membrane permeability assays (PAMPA-BBB) and rodent brain-to-plasma ratio studies to validate the linker-dependent CNS exposure hypothesis.

Chemical Biology Tool Compound for Target Deconvolution

When used as part of a focused library of 1,3,4-oxadiazole-furan-2-carboxamides with systematic linker variations (ethyl, methyl, direct aryl), this compound enables chemoproteomics or thermal shift assays (CETSA) to identify protein targets whose engagement is linker-length-dependent. The commercial availability at ≥95% purity [1] supports immediate use in pull-down and photoaffinity labeling experiments without additional purification.

Quote Request

Request a Quote for N-(5-(2-(phenylsulfonyl)ethyl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.